molecular formula C21H25N3O3 B15148932 N-(2,6-dimethylphenyl)-2-(3-nitrophenyl)-2-(piperidin-1-yl)acetamide

N-(2,6-dimethylphenyl)-2-(3-nitrophenyl)-2-(piperidin-1-yl)acetamide

Cat. No.: B15148932
M. Wt: 367.4 g/mol
InChI Key: KQOQYXRJXSPTCI-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-(3-nitrophenyl)-2-(piperidin-1-yl)acetamide is a synthetic organic compound. It belongs to the class of amides and contains aromatic rings, a nitro group, and a piperidine moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-(3-nitrophenyl)-2-(piperidin-1-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the amide bond: This can be achieved by reacting an appropriate acid chloride or carboxylic acid with an amine.

    Introduction of the nitro group: Nitration of an aromatic ring can be performed using a mixture of concentrated nitric acid and sulfuric acid.

    Incorporation of the piperidine ring: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings or the piperidine moiety.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.

    Substitution: Halogenating agents for electrophilic substitution or strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of quinones or N-oxides.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Introduction of various substituents on the aromatic rings.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Studying its effects on biological systems, possibly as a ligand for receptors or enzymes.

    Medicine: Investigating its potential as a pharmaceutical agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

    Molecular Targets: Binding to specific proteins, receptors, or enzymes.

    Pathways Involved: Modulating signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-dimethylphenyl)-2-(4-nitrophenyl)-2-(piperidin-1-yl)acetamide
  • N-(2,6-dimethylphenyl)-2-(3-nitrophenyl)-2-(morpholin-1-yl)acetamide

Uniqueness

N-(2,6-dimethylphenyl)-2-(3-nitrophenyl)-2-(piperidin-1-yl)acetamide may have unique properties due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C21H25N3O3

Molecular Weight

367.4 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-(3-nitrophenyl)-2-piperidin-1-ylacetamide

InChI

InChI=1S/C21H25N3O3/c1-15-8-6-9-16(2)19(15)22-21(25)20(23-12-4-3-5-13-23)17-10-7-11-18(14-17)24(26)27/h6-11,14,20H,3-5,12-13H2,1-2H3,(H,22,25)

InChI Key

KQOQYXRJXSPTCI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(C2=CC(=CC=C2)[N+](=O)[O-])N3CCCCC3

Origin of Product

United States

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